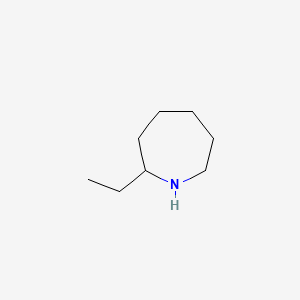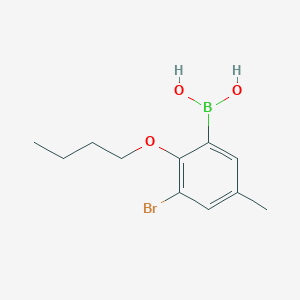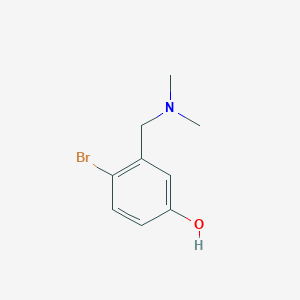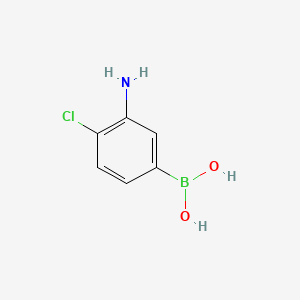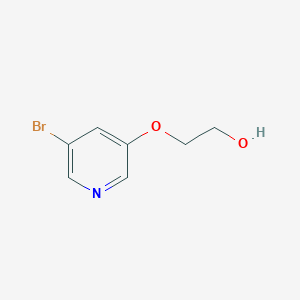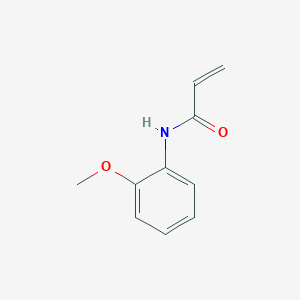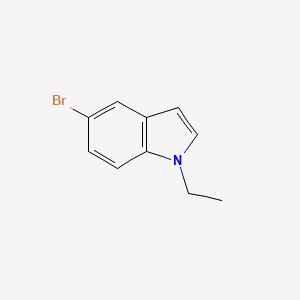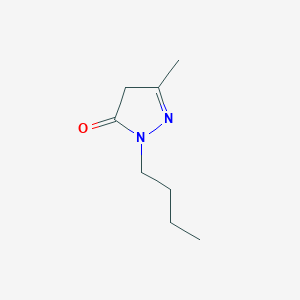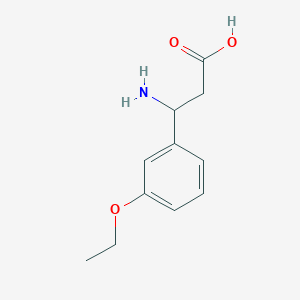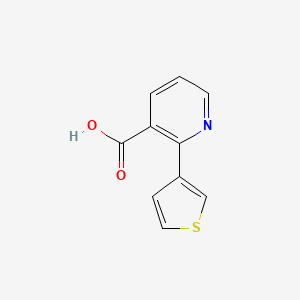
Acide 2-(thiophène-3-YL)nicotinique
Vue d'ensemble
Description
Synthesis Analysis
A novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I), was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . A series of new N - (thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .Molecular Structure Analysis
The molecular formula of “2-(Thiophen-3-YL)nicotinic acid” is C10H7NO2S . The crystal packing of the related compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide is stabilized by C−H···N and N−H···N hydrogen bonds .Chemical Reactions Analysis
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry. Thiophene easily reacts with electrophiles . The nucleophilic, electrophilic and radical reactions leading to substitution on a thiophene ring are reviewed .Applications De Recherche Scientifique
Applications Fongicides
Acide 2-(thiophène-3-YL)nicotinique : les dérivés ont montré des résultats prometteurs comme fongicides. Des recherches indiquent que ces composés, en particulier lorsqu'ils sont modifiés avec certains substituants, présentent une grande efficacité contre les agents pathogènes fongiques . Par exemple, les dérivés avec un groupe chloro en position six ont démontré d'excellentes activités fongicides, surpassant les fongicides commerciaux dans la lutte contre le mildiou du concombre .
Agents Anticancéreux
La partie thiophène est un composant essentiel dans la synthèse d'agents anticancéreux. La polyvalence structurelle de l'This compound permet la création de nouveaux composés ayant des applications thérapeutiques potentielles dans le traitement du cancer .
Agents Anti-athéroscléreux
Les dérivés du thiophène, y compris ceux liés à l'This compound, sont utilisés dans le développement d'agents anti-athéroscléreux. Ces composés peuvent jouer un rôle dans la prévention ou le traitement de l'athérosclérose, une maladie cardiovasculaire importante .
Agents de Complexation Métallique
Les dérivés du thiophène servent d'agents de complexation métallique. La capacité de l'This compound à se lier aux métaux peut être exploitée dans diverses applications scientifiques, notamment la catalyse et la science des matériaux .
Développement d'Insecticides
Les propriétés structurelles de l'This compound en font un composé précieux dans la conception et la synthèse de nouveaux insecticides. Son efficacité dans la lutte antiparasitaire pourrait conduire à des pratiques agricoles plus efficaces .
Applications Anti-inflammatoires et Antimicrobiennes
Les dérivés du thiophène sont connus pour leurs propriétés anti-inflammatoires et antimicrobiennes. En tant que tel, l'This compound pourrait être un outil essentiel dans le développement de nouveaux médicaments pour traiter diverses maladies inflammatoires et microbiennes .
Inhibition des Kinases
Les kinases sont des enzymes qui jouent un rôle crucial dans de nombreux processus cellulaires. Les inhibiteurs de ces enzymes, qui peuvent inclure des dérivés du thiophène, sont importants dans le traitement de maladies telles que le cancer. L'This compound peut contribuer à la découverte de nouveaux inhibiteurs de kinases .
Applications en Science des Matériaux
Les propriétés uniques des dérivés du thiophène s'étendent à la science des matériaux, où l'This compound peut être utilisé pour développer de nouveaux matériaux ayant des propriétés spécifiques souhaitées, telles que la conductivité ou la photoréactivité .
Mécanisme D'action
Target of Action
It’s known that nicotinic acid, a component of this compound, acts through its receptor on adipocytes . Thiophene derivatives, another component, have been reported to possess a variety of biological effects .
Mode of Action
Nicotinic acid is known to increase the average number of ldl particle size and reduce the number of low-density lipoprotein (ldl) .
Biochemical Pathways
Thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Result of Action
Some n-(thiophen-2-yl) nicotinamide derivatives have shown excellent fungicidal activities .
Orientations Futures
Analyse Biochimique
Biochemical Properties
2-(Thiophen-3-YL)nicotinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. This interaction can modulate the activity of these enzymes, potentially influencing various signaling pathways . Additionally, 2-(Thiophen-3-YL)nicotinic acid may interact with antioxidant proteins, contributing to its potential anti-inflammatory and anti-cancer properties .
Cellular Effects
The effects of 2-(Thiophen-3-YL)nicotinic acid on cells are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases, leading to changes in cell signaling pathways that regulate cell growth and differentiation . Furthermore, 2-(Thiophen-3-YL)nicotinic acid can affect gene expression by interacting with transcription factors, thereby influencing the transcription of specific genes . These interactions can result in alterations in cellular metabolism, potentially impacting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 2-(Thiophen-3-YL)nicotinic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, 2-(Thiophen-3-YL)nicotinic acid can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of target genes . These molecular interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The effects of 2-(Thiophen-3-YL)nicotinic acid can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function . For example, prolonged exposure to 2-(Thiophen-3-YL)nicotinic acid may lead to changes in cellular metabolism and gene expression, potentially resulting in altered cell behavior . Additionally, the stability of the compound can affect its efficacy in in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(Thiophen-3-YL)nicotinic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anti-cancer properties . At higher doses, it may cause toxic or adverse effects, such as cellular damage or disruption of normal cellular processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
2-(Thiophen-3-YL)nicotinic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism . For instance, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules . These interactions can influence metabolic flux and metabolite levels, potentially impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(Thiophen-3-YL)nicotinic acid within cells and tissues are crucial for its biochemical effects. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization within cells can affect its accumulation and activity . Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-(Thiophen-3-YL)nicotinic acid can influence its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with enzymes and other biomolecules . These localization patterns are critical for understanding the compound’s overall biochemical effects.
Propriétés
IUPAC Name |
2-thiophen-3-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-2-1-4-11-9(8)7-3-5-14-6-7/h1-6H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANOOBNFJKSQNMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C2=CSC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00406260 | |
| Record name | 2-thiophen-3-ylpyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
893723-60-9 | |
| Record name | 2-(3-Thienyl)-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=893723-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-thiophen-3-ylpyridine-3-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00406260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





